molecular formula C26H27N3O3S2 B2446254 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide CAS No. 941878-78-0

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide

Cat. No. B2446254
CAS RN: 941878-78-0
M. Wt: 493.64
InChI Key: CRVDBYAEIJDXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide, also known as DM-PIT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized in various ways and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Molecular Docking Studies

A study discusses the synthesis of 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety. These compounds, including variants similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide, show promising anticancer activity against colon and hepatocellular carcinoma cell lines. Molecular docking studies suggest binding with the epidermal growth factor receptor tyrosine kinase (EGFR TK), indicating potential in cancer treatment research (Abouzied et al., 2022).

Antimicrobial Evaluation of Pyridine Derivatives

Another study synthesized new pyridine derivatives, including structures similar to the subject compound. These compounds were evaluated for their antimicrobial and antifungal activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Othman, 2013).

Biological Evaluation of Thiazolidinone Derivatives

Research on thiazolidinone derivatives that incorporate pyridin-2-yl-piperazine, similar in structure to the compound , revealed significant antimicrobial activity against various bacteria and fungi. This emphasizes the compound's potential application in antimicrobial drug development (Patel, Kumari, & Patel, 2012).

Antimicrobial and Antitumor Activities of Thiazolidinones

A similar study on thiazolidinone derivatives with pyridin-2-yl-piperazine showed antimicrobial activity against eight bacteria and four fungi, suggesting a broad spectrum of potential antimicrobial applications (Patel, Patel, Kumari, & Patel, 2012).

Tautomerism and Divalent N(I) Character Study

A quantum chemical analysis of compounds including N-(Pyridin-2-yl)thiazol-2-amine, structurally related to the subject compound, revealed competitive isomeric structures and divalent N(I) character. This study provides insights into the electronic structure and tautomeric behavior, important for understanding the reactivity and potential applications in medicinal chemistry (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis of Novel Thiazole Derivatives for Neurodegenerative Diseases

Research on N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, structurally similar to the compound , investigated their potential as multifunctional agents for treating neurodegenerative diseases. This study explores the inhibitory activity against human enzymes and antioxidant properties, indicating potential therapeutic applications (Makhaeva et al., 2017).

properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c1-18-8-10-22(11-9-18)34(31,32)13-5-7-25(30)29(17-21-6-4-12-27-16-21)26-28-23-14-19(2)20(3)15-24(23)33-26/h4,6,8-12,14-16H,5,7,13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVDBYAEIJDXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.